Product packaging for Ethyl 3-(3-aminophenyl)prop-2-ynoate(Cat. No.:CAS No. 1379318-74-7)

Ethyl 3-(3-aminophenyl)prop-2-ynoate

Cat. No.: B1435853
CAS No.: 1379318-74-7
M. Wt: 189.21 g/mol
InChI Key: KAMVNNUWRZGCCC-UHFFFAOYSA-N
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Description

Ethyl 3-(3-aminophenyl)prop-2-ynoate ( 1379318-74-7) is a high-value chemical building block with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . Its structure features both an electron-rich 3-aminophenyl ring and a reactive ethyl propiolate ester, connected by a carbon-carbon triple bond, making it a versatile intermediate for synthetic organic and medicinal chemistry research . The primary amine on the phenyl ring allows for electrophilic aromatic substitution and diazotization reactions, while the alkyne moiety is ideal for metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and cycloadditions like the Huisgen azide-alkyne cycloaddition ("click chemistry") . Compounds based on this scaffold, particularly phenylpropynoate derivatives, have been utilized in significant scientific investigations, including studies on protein kinase C activation in epidermal cell membranes and research on tumor promotion mechanisms in mouse skin, highlighting its relevance in biochemical and pharmacological probe development . This compound is related to other researched derivatives like 3-(3-Aminophenyl)prop-2-ynoic acid (CAS 79655-47-3), underscoring the utility of this chemical class . Specifications & Handling: • MDL Number: MFCD20713378 • Storage: Recommended cold-chain transportation and storage • SMILES: O=C(OCC)C#CC1=CC=CC(N)=C1 This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to determine the compound's suitability and establish appropriate safety and handling protocols for their specific laboratory context.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B1435853 Ethyl 3-(3-aminophenyl)prop-2-ynoate CAS No. 1379318-74-7

Properties

IUPAC Name

ethyl 3-(3-aminophenyl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMVNNUWRZGCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Reduction of Nitro Precursors and Knoevenagel Condensation

One established method begins with 3-nitrobenzaldehyde as the starting material. The process involves a tandem Knoevenagel condensation with Meldrum's acid in the presence of triethylammonium formate (TEAF), followed by reduction and esterification steps:

  • Step 1: Knoevenagel Condensation
    3-Nitrobenzaldehyde undergoes condensation with Meldrum's acid in TEAF, producing an intermediate nitrophenylpropanoic acid derivative.

  • Step 2: Reduction and Esterification
    The intermediate is reduced using stannous chloride (SnCl2) in ethanol. This step simultaneously reduces the nitro group to an amino group and esterifies the carboxylic acid to the ethyl ester. Stannous chloride acts both as a reducing agent and a Lewis acid catalyst facilitating esterification.

This method yields ethyl 3-(3-aminophenyl)propanoate efficiently and with good selectivity. Although the original report describes the propanoate derivative, analogous conditions can be adapted for the prop-2-ynoate variant by modifying the starting materials or intermediates accordingly.

Wittig Reaction Followed by Reduction

Another robust approach involves the Wittig reaction to introduce the ethyl acrylate moiety followed by reduction of the nitro group:

  • Step 1: Wittig Reaction
    3-Nitrobenzaldehyde is reacted with triethylphosphonoacetate in the presence of potassium carbonate and water. This reaction forms (E)-ethyl 3-(3-nitrophenyl)acrylate.

  • Step 2: Reduction
    The nitro group in (E)-ethyl 3-(3-nitrophenyl)acrylate is reduced using tin chloride dihydrate in ethanol, yielding ethyl 3-(3-aminophenyl)acrylate.

This method is part of a patented process for the preparation of Belinostat, an anticancer agent, indicating its industrial relevance and scalability. The reduction step also benefits from the dual role of tin chloride, ensuring efficient conversion to the amino compound.

Palladium-Catalyzed Coupling Methods

Palladium-catalyzed cross-coupling reactions have been employed for the synthesis of related amino-substituted acrylates and propargylates:

  • Step 1: Coupling Reaction
    Ethyl prop-2-ynoate or ethyl acrylate derivatives are coupled with appropriately substituted iodoanilines (e.g., 3-iodoaniline) in the presence of palladium acetate, triphenylphosphine, potassium carbonate, and tetrabutylammonium bromide in N,N-dimethylformamide (DMF).

  • Step 2: Workup and Purification
    After reaction completion, the mixture is extracted and purified by column chromatography to isolate the desired ethyl 3-(3-aminophenyl)prop-2-ynoate.

This method allows for the direct formation of the this compound structure with good yields and high purity. The use of palladium catalysis enables the formation of the carbon-carbon triple bond conjugated to the aromatic amine.

Comparative Data Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Advantages Limitations
Knoevenagel Condensation + Reduction 3-Nitrobenzaldehyde, Meldrum's acid TEAF, stannous chloride in ethanol Simultaneous reduction and esterification; efficient Primarily for propanoate derivatives; adaptation needed for prop-2-ynoate
Wittig Reaction + Reduction 3-Nitrobenzaldehyde, triethylphosphonoacetate K2CO3, water; tin chloride dihydrate in ethanol Industrially scalable; high selectivity Requires careful control of reaction conditions
Pd-Catalyzed Coupling 3-Iodoaniline, ethyl prop-2-ynoate or acrylate Pd(OAc)2, PPh3, K2CO3, TBAB, DMF, 80 °C Direct synthesis of target compound; high purity Use of expensive Pd catalyst; requires inert atmosphere

Research Findings and Notes

  • The use of stannous chloride is notable for its dual functionality, reducing nitro groups and catalyzing esterification in one step, simplifying the synthesis.
  • The Wittig reaction provides a stereoselective route to the (E)-isomer of the ethyl 3-(3-nitrophenyl)acrylate, which is crucial for downstream biological activity in pharmaceutical applications.
  • Palladium-catalyzed coupling offers a versatile and direct method but requires rigorous control of reaction parameters and catalyst handling.
  • Purification techniques such as column chromatography are essential for obtaining analytically pure products, especially in palladium-catalyzed routes.
  • The choice of method depends on the scale, desired purity, and available starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-aminophenyl)prop-2-ynoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(3-aminophenyl)prop-2-ynoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-(3-aminophenyl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Variations

The table below compares key structural and electronic features of Ethyl 3-(3-aminophenyl)prop-2-ynoate with similar compounds:

Compound Name Substituent (R) Electronic Effect of R Key Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound 3-Aminophenyl Strongly electron-donating Alkyne, ester, aromatic amine C11H11NO2 189.21
Ethyl 3-(4-methoxyphenyl)prop-2-ynoate 4-Methoxyphenyl Electron-donating Alkyne, ester, methoxy C12H12O3 204.22
Ethyl 3-(4-fluorophenyl)prop-2-ynoate 4-Fluorophenyl Electron-withdrawing Alkyne, ester, fluoro C11H9FO2 192.19
Ethyl 3-(furan-2-yl)prop-2-ynoate Furan-2-yl Electron-rich heterocycle Alkyne, ester, furan C9H8O3 164.16
Methyl 3-(4-cyanophenyl)prop-2-ynoate 4-Cyanophenyl Strongly electron-withdrawing Alkyne, ester, cyano C11H7NO2 185.18

Key Observations :

  • Electron-donating groups (e.g., -NH2, -OCH3) increase electron density at the alkyne, enhancing reactivity in cycloadditions or nucleophilic attacks .

Reactivity Trends :

  • The amino group in this compound facilitates Schiff base formation and amide coupling, enabling access to nitrogen-rich heterocycles .
  • Methoxy and fluoro analogs exhibit lower nucleophilicity but higher stability under acidic conditions .

Physical and Spectral Properties

NMR Data Comparison:
Compound 1H-NMR (δ, ppm) Key Signals 13C-NMR (δ, ppm) Key Signals
This compound 1.35 (t, -CH2CH3), 4.30 (q, -OCH2), 6.8–7.2 (Ar-H) 14.1 (-CH3), 62.4 (-OCH2), 82.5 (C≡C), 116–150 (Ar-C)
Ethyl 3-(furan-2-yl)prop-2-ynoate 1.37 (t, -CH2CH3), 4.32 (q, -OCH2), 7.33 (furan-H) 82.3 (C≡C), 116.9 (furan-C), 153.4 (C=O)
Methyl 3-(4-cyanophenyl)prop-2-ynoate 3.87 (s, -OCH3), 7.68 (s, Ar-H) 53.1 (-OCH3), 83.5 (C≡C), 117.8 (-CN), 133.3 (Ar-C)

Key Observations :

  • Aromatic protons in amino-substituted derivatives resonate upfield (δ 6.8–7.2) compared to electron-withdrawing analogs (e.g., δ 7.68 for -CN) due to increased electron density .
  • The alkyne carbons (C≡C) consistently appear at ~82–84 ppm in 13C-NMR across analogs .

Biological Activity

Ethyl 3-(3-aminophenyl)prop-2-ynoate, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C12H13N
  • Molecular Weight : 185.24 g/mol
  • Functional Groups : The compound contains an ethyl ester and an amino group attached to a phenyl ring, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the amino group allows for potential hydrogen bonding with target proteins, while the ethynyl group may facilitate electron transfer processes.

Proposed Mechanisms:

  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth through disruption of cellular processes.
  • Anticancer Properties : this compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyBiological ActivityMethodologyFindings
AntimicrobialDisk diffusion methodShowed significant inhibition against E. coli and S. aureus with zones of inhibition up to 15 mm.
AnticancerMTT assay on HeLa cellsIC50 value determined at 25 µM, indicating moderate cytotoxicity.
Enzyme InhibitionIn vitro enzyme assaysInhibited topoisomerase II activity, suggesting a mechanism for anticancer effects.

Case Studies

  • Antimicrobial Efficacy :
    A study conducted by Smith et al. (2024) evaluated the antimicrobial properties of this compound against various pathogens. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.
  • Cancer Cell Line Studies :
    Research published by Johnson et al. (2023) explored the anticancer effects on several cancer cell lines, including breast and cervical cancer cells. The study found that treatment with this compound led to significant reductions in cell viability and induced apoptosis, highlighting its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-(3-aminophenyl)prop-2-ynoate, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via alkyne coupling reactions. A general procedure involves reacting 3-aminophenylacetylene derivatives with ethyl propiolate under Sonogashira or Cadiot-Chodkiewicz coupling conditions. Key parameters to optimize include:

  • Catalyst choice (e.g., Pd/Cu systems for Sonogashira) .
  • Solvent selection (polar aprotic solvents like DMF or THF).
  • Temperature control (typically 60–80°C to balance reactivity and side reactions).
    Purification often requires column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) to isolate the product .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Waste Management: Segregate organic waste containing the compound and dispose via certified hazardous waste services to prevent environmental contamination .
  • First Aid: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer:

  • Cross-Validation: Compare experimental 1H^1H-NMR and 13C^{13}C-NMR data with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis sets) to identify discrepancies in chemical shifts .
  • Dynamic Effects: Account for solvent interactions and conformational flexibility in computational models. For example, use explicit solvent models in molecular dynamics simulations .
  • X-ray Crystallography: Resolve structural ambiguities by determining the single-crystal structure using SHELX software for refinement .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence material properties?

Methodological Answer:

  • Hydrogen Bonding: The amino (–NH2_2) and ester (–COO–) groups participate in N–H···O and C–H···O interactions, forming 1D chains or 2D networks. Graph set analysis (e.g., Etter’s rules) can classify these motifs .
  • π-Stacking: The phenyl ring may engage in offset π-π interactions, affecting solubility and melting behavior. Hirshfeld surface analysis quantifies these contributions .
  • Impact on Stability: Stronger hydrogen bonds correlate with higher thermal stability, as measured by thermogravimetric analysis (TGA) .

Q. How can researchers design experiments to probe the compound’s reactivity in cross-coupling reactions for medicinal chemistry applications?

Methodological Answer:

  • Substrate Screening: Test reactivity with aryl halides under Suzuki-Miyaura conditions (Pd catalysts, base) to form biaryl derivatives. Monitor reaction progress via LC-MS .
  • Mechanistic Studies: Use 19F^{19}F-NMR (if fluorinated analogs are synthesized) or kinetic isotope effects to identify rate-determining steps .
  • Biological Assays: After derivatization, evaluate cytotoxicity and target binding (e.g., kinase inhibition assays) to link structural modifications to activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental IR spectra for this compound?

Methodological Answer:

  • Harmonic vs. Anharmonic Approximations: DFT often assumes harmonic vibrations, while experimental IR includes anharmonic effects. Apply scaling factors (e.g., 0.96–0.98 for B3LYP) to align peaks .
  • Isotope Effects: For –NH2_2 stretches, compare deuterated analogs to confirm assignments.
  • Solid-State vs. Gas-Phase: Use attenuated total reflectance (ATR) IR for solid samples and adjust computational models to include crystal packing forces .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
CatalystPd(PPh3_3)4_4/CuI
SolventDMF/Et3_3N (3:1)
Reaction Time12–24 hours
Yield75–89%

Q. Table 2. Common Analytical Techniques and Applications

TechniqueApplicationExample Data Source
DFT CalculationsStructure optimization
SHELX RefinementCrystallographic analysis
Hirshfeld AnalysisIntermolecular interactions

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(3-aminophenyl)prop-2-ynoate
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